ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
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Overview
Description
Ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyano group, a dichlorophenyl group, and a furan ring, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves a halogenation reaction using reagents like chlorine or bromine.
Formation of the cyano group: This can be done through a nucleophilic substitution reaction using cyanide salts.
Coupling with benzoate: The final step involves esterification or amidation reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring and cyano group can be oxidized under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate involves its interaction with specific molecular targets. The cyano group and dichlorophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3,3-diphenylacrylate: A structurally similar compound with a cyano group and phenyl rings.
Ethyl α-cyano-β,β-diphenylacrylate: Another similar compound with a cyano group and phenyl rings.
Uniqueness
Ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate is unique due to the presence of the furan ring and dichlorophenyl group, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H16Cl2N2O4 |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-2-30-23(29)14-3-6-17(7-4-14)27-22(28)15(13-26)11-18-8-10-21(31-18)19-12-16(24)5-9-20(19)25/h3-12H,2H2,1H3,(H,27,28)/b15-11+ |
InChI Key |
BYMGYMBJMOHLMO-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N |
Origin of Product |
United States |
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